molecular formula C17H31Cl2N5O B2871564 N-cyclohexyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride CAS No. 1323535-06-3

N-cyclohexyl-2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride

Cat. No.: B2871564
CAS No.: 1323535-06-3
M. Wt: 392.37
InChI Key: NHUNAXMAVGRGOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered planar ring, which is soluble in water and other polar solvents . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms .


Chemical Reactions Analysis

Imidazole is amphoteric; that is, it can function as both an acid and a base . The compound is classified as aromatic due to the presence of a sextet of π -electrons, consisting of a pair of electrons from the protonated nitrogen atom and one from each of the remaining four atoms of the ring .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Molecular Design for Enhanced Solubility and Absorption

A study by Shibuya et al. (2018) focused on enhancing the aqueous solubility and oral absorption of compounds through molecular design, involving the insertion of a piperazine unit. This approach led to a significant improvement in solubility and absorption, showcasing the compound's potential in pharmacological applications, particularly for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antimicrobial Activity

Rajkumar et al. (2014) achieved a novel synthesis of piperazine derivatives with significant antibacterial and antifungal activities. This highlights the compound's potential in addressing microbial resistance and developing new antimicrobial agents (Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Insecticidal Assessment

Fadda et al. (2017) utilized a precursor related to the compound of interest for synthesizing various heterocycles, assessing their insecticidal activity against Spodoptera littoralis. This work suggests potential agricultural applications in pest control (Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).

Anticholinesterase Properties

Mohsen et al. (2014) synthesized benzothiazole derivatives incorporating piperazine and thiocarbamate moieties, investigating their anticholinesterase properties. This research indicates the compound's relevance in developing treatments for disorders like Alzheimer's disease (Mohsen, Z. Kaplancıklı, Y. Özkay, L. Yurttaş, 2014).

Synthesis and Evaluation of Anti-cancer Activity

Boddu et al. (2018) synthesized a series of novel N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides, evaluating their in vitro anticancer activity against various human cancer cell lines. Their findings underscore the compound's potential in cancer treatment (Boddu, Ashok Kumar Pagudala, Durgaiah Gandamalla, Saikrishna Balabadra, Vijjulatha Manga, Narsimha Reddy Yellu, N. Subhashini, 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Future Directions

Imidazole has become an important synthon in the development of new drugs . Public health problems were increasing due to AMR in drug therapy. So, there is necessary for the development of a new drug that overcomes the AMR problems . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

Properties

IUPAC Name

N-cyclohexyl-2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O.2ClH/c1-2-21-9-8-18-17(21)22-12-10-20(11-13-22)14-16(23)19-15-6-4-3-5-7-15;;/h8-9,15H,2-7,10-14H2,1H3,(H,19,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUNAXMAVGRGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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